molecular formula C20H17N3O4 B2798177 1-(3-nitrobenzyl)-6-oxo-N-(p-tolyl)-1,6-dihydropyridine-3-carboxamide CAS No. 899970-43-5

1-(3-nitrobenzyl)-6-oxo-N-(p-tolyl)-1,6-dihydropyridine-3-carboxamide

Cat. No. B2798177
CAS RN: 899970-43-5
M. Wt: 363.373
InChI Key: IHZFJUOCUJHOGM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitro group could introduce some interesting electronic effects, as nitro groups are electron-withdrawing. This could influence the reactivity of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The nitro group is electron-withdrawing, which could make the benzene ring more susceptible to electrophilic aromatic substitution. The carbonyl group could also be reactive, particularly in nucleophilic addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of a nitro group could make the compound more polar, affecting its solubility in different solvents .

Scientific Research Applications

Antimicrobial and Antifungal Properties

  • Novel derivatives of 6-oxo-pyridine-3-carboxamide, including structures related to 1-(3-nitrobenzyl)-6-oxo-N-(p-tolyl)-1,6-dihydropyridine-3-carboxamide, have been synthesized and evaluated for their antimicrobial and antifungal activities. These compounds showed broad-spectrum antibacterial activity, comparable to Ampicillin and Gentamicin, and were effective against Aspergillus fumigatus (El-Sehrawi et al., 2015).

Ring-Opening Reactions

  • Research on carbapenem-derived p-nitrobenzyl esters, closely related to the chemical , has shown that primary amine-promoted ring-opening reactions can lead to the formation of pyrrolidine derivatives. This indicates potential utility in creating new molecular structures for various applications (Valiullina et al., 2020).

Applications in Cancer Research

  • Derivatives similar to this compound have been synthesized and investigated for their potential as anticancer agents. Molecular docking studies have shown significant interactions with the colchicine binding site of tubulin, suggesting a role in inhibiting tubulin polymerization and potential anticancer activity (Jayarajan et al., 2019).

Drug Delivery Systems

  • A study on a 1, 4‐dihydropyridine ⇌ pyridinium salt type redox system, which is structurally related to the compound , proposed its use for the site-specific and sustained delivery of drugs to the brain. This system successfully delivered an alkylating antitumor agent into the brain (El-Sherbeny et al., 2003).

Synthesis and Structural Analysis

  • Research has been conducted on the synthesis and X-ray diffraction of derivatives based on 6-oxo-1,6-dihydropyridin-3-carboxamide, which is structurally related to the subject compound. These studies provide insight into the molecular and crystal structures of these compounds, which is crucial for understanding their potential applications (Okul et al., 2019).

Future Directions

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in areas like drug discovery and materials science. Future research could explore the synthesis, properties, and potential uses of this compound in more detail .

properties

IUPAC Name

N-(4-methylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4/c1-14-5-8-17(9-6-14)21-20(25)16-7-10-19(24)22(13-16)12-15-3-2-4-18(11-15)23(26)27/h2-11,13H,12H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHZFJUOCUJHOGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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